4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile
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Overview
Description
4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is a chemical compound with the molecular formula C₁₄H₈F₃N₃O. It is characterized by the presence of a pyridazine ring substituted with an acetyl group and a trifluoromethyl group, as well as a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the trifluoromethylation of a pyridazine derivative, followed by acetylation and subsequent coupling with a benzonitrile derivative . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile involves its interaction with specific molecular targets. The pyridazine ring and its substituents can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine derivatives share structural similarities and exhibit a range of biological activities.
Trifluoromethylated Compounds: Other compounds with trifluoromethyl groups also show significant biological and chemical properties.
Uniqueness
4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the pyridazine ring contributes to its biological activity .
Properties
Molecular Formula |
C14H8F3N3O |
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Molecular Weight |
291.23 g/mol |
IUPAC Name |
4-[6-acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C14H8F3N3O/c1-8(21)13-11(14(15,16)17)6-12(19-20-13)10-4-2-9(7-18)3-5-10/h2-6H,1H3 |
InChI Key |
ZZSPPEDAKRIEGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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